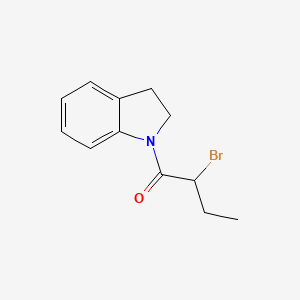

1-(2-Bromobutanoyl)indoline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

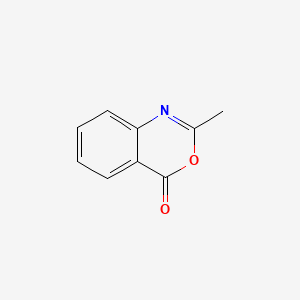

The compound 1-(2-Bromobutanoyl)indoline is a derivative of indoline, a bicyclic structure composed of a benzene ring fused to a pyrrolidine ring. This compound is of interest due to its potential as an intermediate in the synthesis of various heterocyclic compounds, which are prominent in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of indoline derivatives can be achieved through various methods. For instance, the synthesis of 2-bromoaryl-1H-indoles, which are structurally related to this compound, can be performed using copper-catalyzed cascade reactions with aldehydes and aqueous ammonia, as demonstrated in the regioselective synthesis of indolo[1,2-c]quinazolines and 11H-indolo[3,2-c]quinolines . Another related synthesis involves the reaction of 2-(gem-dibromo(chloro)vinyl)-N-methylsulfonylanilines with diselenides and disulfides under transition-metal-free conditions to yield 2-bromo(chloro)-3-selenyl(sulfenyl)indoles . Additionally, the coupling of 1-alkynes with vinyl iodides and 2-bromotrifluoroacetanilides catalyzed by CuI/amino acid can lead to substituted indoles . These methods highlight the versatility and regioselectivity achievable in the synthesis of indoline derivatives.

Molecular Structure Analysis

The molecular structure of this compound would consist of an indoline core with a 2-bromobutanoyl substituent. The presence of the bromine atom in the substituent is significant as it can act as a good leaving group in further chemical reactions, making the compound a valuable synthetic intermediate. The indoline moiety itself is a rigid structure that can influence the overall reactivity and orientation of reactions involving the compound.

Chemical Reactions Analysis

Indoline derivatives can undergo various chemical reactions, leveraging the reactivity of the indole ring and the substituents attached to it. For example, the bromine atom in the 2-bromobutanoyl group can facilitate nucleophilic substitution reactions, which can be used to introduce various other functional groups. The indoline ring can also participate in electrophilic aromatic substitution reactions, given the right conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by both the indoline ring and the 2-bromobutanoyl substituent. The presence of the bromine atom is likely to increase the molecular weight and density of the compound compared to unsubstituted indoline. The compound's solubility in organic solvents would be determined by the nature of the substituent, with the potential for moderate to good solubility in polar aprotic solvents like DMSO. The boiling and melting points would be specific to the compound and could be determined experimentally. The reactivity of the compound would be influenced by the electron-rich nature of the indoline ring and the presence of the electrophilic bromine atom, which could undergo various chemical transformations .

作用机制

Target of Action

1-(2-Bromobutanoyl)indoline is a derivative of indoline, a class of compounds that have been found to have significant biological applications . The primary targets of indoline derivatives are often multiple receptors, to which they bind with high affinity . In the case of certain indoline derivatives, they have shown protective effects against H2O2-induced death of RAW 264.7 cells and have exhibited binding affinity to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) .

Mode of Action

Indoline derivatives generally interact with their targets by binding to them, which can result in changes in the function of the target . For instance, some indoline derivatives have been found to exert neuroprotective effects and lower the secretion of inflammatory cytokines .

Biochemical Pathways

Indole derivatives, including this compound, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They can affect various biochemical pathways, including those involved in inflammation and neuronal damage

Result of Action

Certain indoline derivatives have been found to have significant protective effects against neuronal damage and inflammation . They have also been found to have potential therapeutic applications in the treatment of ischemic stroke .

属性

IUPAC Name |

2-bromo-1-(2,3-dihydroindol-1-yl)butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c1-2-10(13)12(15)14-8-7-9-5-3-4-6-11(9)14/h3-6,10H,2,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKHAKDWYZMWANQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCC2=CC=CC=C21)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

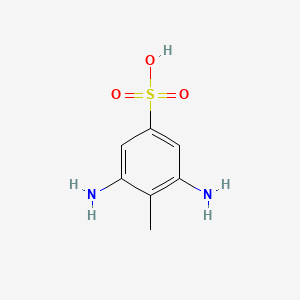

![[1,2,4]Triazolo[1,5-a]pyridine](/img/structure/B1293900.png)